(2,3-Diethylcycloprop-2-en-1-yl)methanol
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Overview
Description
(2,3-Diethylcycloprop-2-en-1-yl)methanol is an organic compound that belongs to the class of alcohols It features a cyclopropene ring substituted with two ethyl groups and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Diethylcycloprop-2-en-1-yl)methanol typically involves the cyclopropanation of an appropriate diene followed by functional group transformations. One common method is the reaction of 1,3-butadiene with diethyl zinc and diiodomethane to form the cyclopropene ring. The resulting cyclopropene is then subjected to hydroxymethylation using formaldehyde and a suitable base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2,3-Diethylcycloprop-2-en-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products Formed
Oxidation: (2,3-Diethylcycloprop-2-en-1-yl)aldehyde or (2,3-Diethylcycloprop-2-en-1-yl)carboxylic acid.
Reduction: (2,3-Diethylcycloprop-2-en-1-yl)alkane.
Substitution: (2,3-Diethylcycloprop-2-en-1-yl)halide or (2,3-Diethylcycloprop-2-en-1-yl)ether.
Scientific Research Applications
(2,3-Diethylcycloprop-2-en-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Diethylcycloprop-2-en-1-yl)methanol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopropene ring’s strained structure can also play a role in its reactivity, making it a useful intermediate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dimethylcycloprop-2-en-1-yl)methanol
- (2,3-Diethylcycloprop-2-en-1-yl)ethanol
- (2,3-Diethylcycloprop-2-en-1-yl)propane
Uniqueness
(2,3-Diethylcycloprop-2-en-1-yl)methanol is unique due to its specific substitution pattern and the presence of both a cyclopropene ring and a hydroxymethyl group
Properties
CAS No. |
65016-07-1 |
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Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(2,3-diethylcycloprop-2-en-1-yl)methanol |
InChI |
InChI=1S/C8H14O/c1-3-6-7(4-2)8(6)5-9/h8-9H,3-5H2,1-2H3 |
InChI Key |
UZIMZZAVKRPBCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C1CO)CC |
Origin of Product |
United States |
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